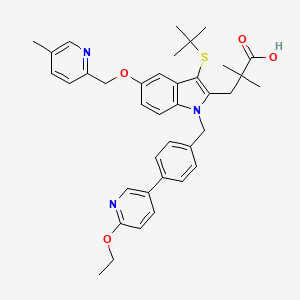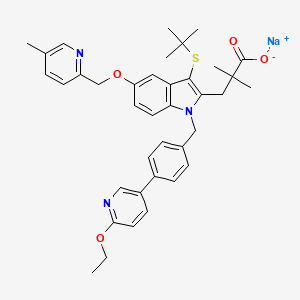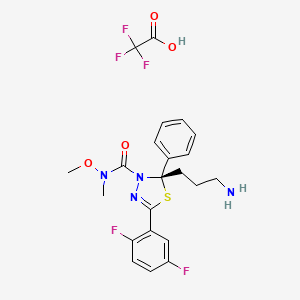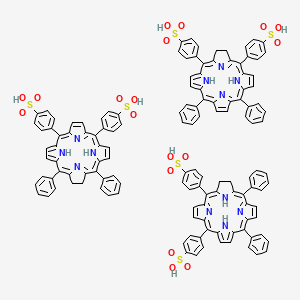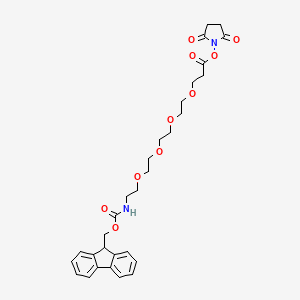
Fmoc-PEG4-NHS酯
描述
Fmoc-PEG4-NHS ester is a PEG linker containing an Fmoc-protected amine and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .
Synthesis Analysis
Fmoc-PEG4-NHS ester is synthesized using standard fluorenylmethyloxycarbonyl (Fmoc) solid phase peptide synthesis strategies . The Fmoc protected residues coupled to the peptide/resin are deprotected with 20% piperidine in dimethyl formamide (DMF) twice for 15 min per incubation .Molecular Structure Analysis
The molecular formula of Fmoc-PEG4-NHS ester is C30H36N2O10 . It has a molecular weight of 584.6 g/mol . The functional group includes an Fmoc-protected amine and an NHS ester .Chemical Reactions Analysis
Fmoc-PEG4-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
Fmoc-PEG4-NHS ester has a molecular weight of 584.6 g/mol . It is soluble in DMSO, DMF, and DCM . The compound is stored at -20°C .科学研究应用
Bioconjugation
Fmoc-PEG4-NHS ester is widely used in bioconjugation, the process of attaching two or more biomolecules together. The NHS ester group reacts with primary amines, forming a stable amide bond. This allows for the attachment of various biomolecules, including proteins and peptides, to the PEG4 linker .
Drug Delivery
The compound is used in drug delivery systems. The PEG linker can improve the water solubility of hydrophobic drugs, enhancing their bioavailability. Additionally, the Fmoc group can be removed to expose an amine group, which can be used for further conjugations, such as attaching a drug molecule .
Protein Labeling
Fmoc-PEG4-NHS ester is used in protein labeling. The NHS ester group can react with the primary amines found on the surface of proteins, allowing for the attachment of various labels, including fluorescent dyes and biotin .
Oligonucleotide Modification
The compound is used to modify oligonucleotides, short DNA or RNA molecules. The NHS ester group can react with the primary amines found on oligonucleotides, allowing for the attachment of various labels or the introduction of modifications .
Surface Modification
Fmoc-PEG4-NHS ester is used in surface modification. The compound can be used to introduce a PEG layer onto the surface of various materials, improving their biocompatibility and resistance to protein adsorption .
Molecular Imaging
The compound is used in molecular imaging. For example, it has been used in the site-specific and residualizing linker for 18F-Labeling with enhanced renal clearance .
作用机制
Target of Action
The primary targets of Fmoc-PEG4-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is used to label these targets, enabling their modification and conjugation for various biochemical applications.
Mode of Action
Fmoc-PEG4-NHS ester operates by introducing a polyethylene glycol (PEG) chain into biomolecules, thereby enhancing their water solubility and biocompatibility . The compound contains an Fmoc-protected amine and an NHS ester. The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can then be used for further conjugations . The NHS ester, on the other hand, reacts with the primary amines of target molecules, facilitating their labeling .
Biochemical Pathways
Fmoc-PEG4-NHS ester plays a crucial role in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are bifunctional molecules that contain two different ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, and the other to the target protein . By exploiting the intracellular ubiquitin-proteasome system, PROTACs can selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetic properties of Fmoc-PEG4-NHS ester are largely determined by its PEG component. PEGylation, the process of attaching PEG chains to molecules, can enhance the stability, solubility, and half-life of the modified molecules in biological systems . This can lead to improved bioavailability and therapeutic efficacy.
Result of Action
The action of Fmoc-PEG4-NHS ester results in the PEGylation of target molecules, which can reduce their immunogenicity, increase their stability and solubility, and extend their half-life in the body . This can enhance the therapeutic efficacy of the target molecules. In the context of PROTACs, the action of Fmoc-PEG4-NHS ester enables the selective degradation of target proteins .
Action Environment
The action of Fmoc-PEG4-NHS ester is influenced by various environmental factors. For instance, the compound’s Fmoc group can be deprotected under basic conditions to obtain a free amine . Additionally, the compound’s solubility can be affected by the solvent used, with DMSO, DMF, and DCM being suitable solvents . The compound should be stored at -20°C for optimal stability .
未来方向
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O10/c33-27-9-10-28(34)32(27)42-29(35)11-13-37-15-17-39-19-20-40-18-16-38-14-12-31-30(36)41-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26H,9-21H2,(H,31,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCTTZZPHFQEQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-PEG4-NHS ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




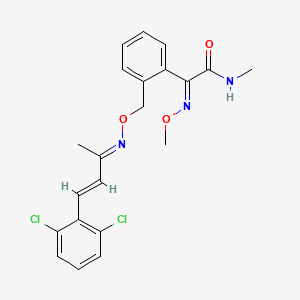

![6-(4-Isopropylphenyl)-2-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B607438.png)


![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B607444.png)
![2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B607446.png)
